2-Fluoro-1-(piperazin-1-yl)ethanone
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Overview
Description
2-Fluoro-1-(piperazin-1-yl)ethanone is a chemical compound that features a piperazine ring substituted with a fluoro group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(piperazin-1-yl)ethanone typically involves the reaction of piperazine with a fluoro-substituted ethanone. One common method involves the nucleophilic substitution reaction where piperazine reacts with 2-fluoroacetyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
2-Fluoro-1-(piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(piperazin-1-yl)ethanone: Similar structure but with a chloro group instead of a fluoro group.
2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone: Contains three fluoro groups, leading to different chemical properties.
Uniqueness
2-Fluoro-1-(piperazin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluoro group enhances its stability and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H11FN2O |
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Molecular Weight |
146.16 g/mol |
IUPAC Name |
2-fluoro-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C6H11FN2O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5H2 |
InChI Key |
QVLILZSCJNVMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CF |
Origin of Product |
United States |
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